
3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one, also known as DHIQ, is a heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. DHIQ is a triazinone derivative that has been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. In
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
Research has focused on the synthesis and chemical transformations of triazine derivatives, highlighting their versatility in organic synthesis. For example, the reaction of 3-(pyridin-2-yl)-1,2,4-triazines with aryne intermediates has been explored to produce novel organic compounds, such as 2,3-dimethoxy-10-(1H-1,2,3-triazol-1-yl)-pyrido[1,2-a]indoles and 6,7-dimethoxy-1-(pyridin-2-yl)isoquinolines, which could serve as building blocks for more complex molecules (Kopchuk et al., 2015).
Potential Anticancer Applications
The structural motif of triazine and its derivatives has been incorporated into the design of potential anticancer agents. Cyclometalated iridium(III) complexes containing triazine derivatives have been synthesized and shown to specifically target mitochondria in cancer cells, inducing apoptosis, especially in cisplatin-resistant cells. This suggests a potential application in developing new anticancer therapies (Xiong et al., 2016).
Antimicrobial Activity
Triazine derivatives have been studied for their antimicrobial properties as well. Compounds derived from 3-acetyl[1,2,4]triazolo[3,4-a]isoquinolines, for example, have shown antibacterial effects, indicating their potential as antimicrobial agents (Hassaneen et al., 2011).
Antimalarial Activity
Hybrid compounds combining the 4-aminoquinoline and 1,3,5-triazine frameworks have been synthesized and evaluated for their antimalarial activity. These studies have shown that such hybrids possess considerable activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, highlighting their potential in antimalarial drug development (Bhat et al., 2016).
Materials Science Applications
Triazine derivatives have also been investigated for their application in materials science, such as in the development of high electron mobility layers for organic light-emitting diodes (OLEDs). These studies have shown improvements in driving voltages, power conversion efficiencies, and operational stability of OLEDs, suggesting their utility in electronic device fabrication (Matsushima et al., 2010).
Wirkmechanismus
Target of Action
The primary target of the compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one is the enzyme aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme . The specific pathways and their downstream effects would require further investigation.
Pharmacokinetics
The compound showed good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .
Result of Action
The inhibition of AKR1C3 by the compound can potentially disrupt the normal function of this enzyme, leading to molecular and cellular effects that could be beneficial in the treatment of diseases like breast and prostate cancer .
Biochemische Analyse
Biochemical Properties
The compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,2,4-triazin-5(4H)-one interacts with various enzymes and proteins. It has been identified as a highly potent and isoform-selective inhibitor of the enzyme aldo-keto reductase AKR1C3 . This enzyme is a target of interest in both breast and prostate cancer .
Cellular Effects
This compound has significant effects on various types of cells. It influences cell function by inhibiting the metabolism of a known dinitrobenzamide substrate by AKR1C3 . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme AKR1C3, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Eigenschaften
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-11-7-13-15-12(14-11)16-6-5-9-3-1-2-4-10(9)8-16/h1-4,7H,5-6,8H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNBFRVCBUDXMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NN=CC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

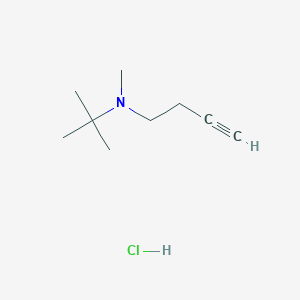
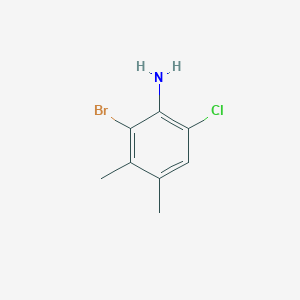

![(Z)-1-(4-fluorobenzyl)-3-(((3-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2881838.png)
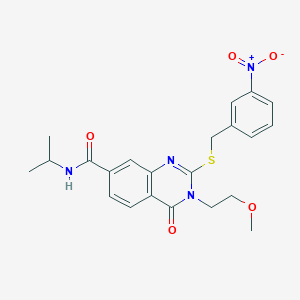
![3-[(3-nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2881844.png)
![Methyl 4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2881846.png)
![(Z)-3-(2-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2881847.png)
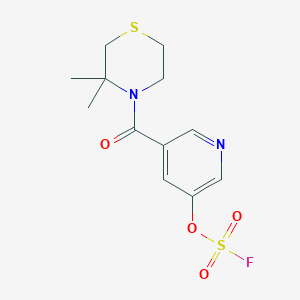

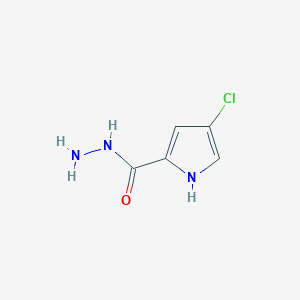
![2-[8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2881854.png)
![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-4-methoxythiophene-2-carboxamide](/img/structure/B2881856.png)
![(3,3-Difluorospiro[3.3]heptan-1-yl)methanol](/img/structure/B2881858.png)